molecular formula C10H9NO3 B8598672 6-Methoxy-3-methylbenzo[d]isoxazole-7-carbaldehyde

6-Methoxy-3-methylbenzo[d]isoxazole-7-carbaldehyde

Cat. No. B8598672
M. Wt: 191.18 g/mol
InChI Key: OHDGONZJRTZBPQ-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

To a solution of commercially available 3-methylbenzo[d]isoxazol-6-ol (1.125 g; 7.54 mmol) in acetic acid (22.5 ml) was added hexamethylenetetramine (4.500 g; 32.09 mmol), and the resulting mixture was heated over a steam-bath for 6 h. The resulting hot mixture was then treated with 6 M aq. HCl (20 ml), and the heating was continued for 30 min. The solid obtained on dilution of the reaction mixture was filtered, and recrystallised from aq. MeOH to give the desired 6-hydroxy-3-methylbenzo[d]isoxazole-7-carbaldehyde as a yellow solid. LC-MS (conditions D): tR=0.79 min.; [M+H]+: 177.98 g/mol.
Quantity
1.125 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[CH:7]=[CH:8][C:9]([OH:11])=[CH:10][C:5]=2[O:4][N:3]=1.[CH2:12]1N2CN3CN(C2)CN1C3.Cl.[C:23](O)(=[O:25])C>>[CH3:12][O:11][C:9]1[CH:8]=[CH:7][C:6]2[C:2]([CH3:1])=[N:3][O:4][C:5]=2[C:10]=1[CH:23]=[O:25]

Inputs

Step One
Name
Quantity
1.125 g
Type
reactant
Smiles
CC1=NOC2=C1C=CC(=C2)O
Name
Quantity
4.5 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
22.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated over a steam-bath for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solid obtained on dilution of the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
recrystallised from aq. MeOH

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C2=C(C(=NO2)C)C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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